N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide is a complex organic compound that features a benzodioxole ring, a trifluoromethyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyridine intermediates. The key steps include:
Formation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of radical initiators.
Coupling Reactions: The final coupling of the benzodioxole and pyridine intermediates is achieved through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for the radical trifluoromethylation step and automated synthesis platforms for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives under hydrogenation conditions.
Substitution: The trifluoromethyl group can be involved in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests it may have applications in the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, while the benzodioxole and pyridine moieties contribute to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 5-(1,3-benzodioxol-5-yl)-N,N-dibenzyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide is unique due to its combination of a benzodioxole ring, a trifluoromethyl group, and a pyridine carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H14F3N3O3 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H14F3N3O3/c21-20(22,23)12-3-1-4-13(9-12)25-18-15(5-2-8-24-18)19(27)26-14-6-7-16-17(10-14)29-11-28-16/h1-10H,11H2,(H,24,25)(H,26,27) |
InChI Key |
HMWBEYYMVUNEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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